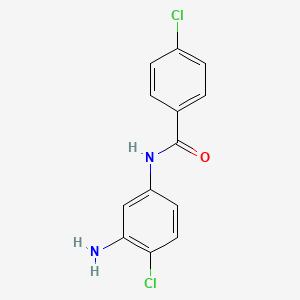
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide, also known as NAMPC, is an amide derivative of 3-amino-2-methylphenol, a compound that has been studied for its potential applications in medicinal chemistry. NAMPC has been studied for its potential applications in drug discovery, as well as its potential role in the regulation of various biological processes.
Scientific Research Applications
Antibacterial and Antifungal Activities
- N-(3-amino-2-methylphenyl)oxolane-2-carboxamide and related compounds exhibit significant antibacterial and antifungal properties. For instance, studies on thiophene-3-carboxamide derivatives demonstrate their potential in combating bacterial and fungal infections. These compounds, including variants like N-(2-methylphenyl)thiophene-3-carboxamide, show no significant intermolecular interactions but feature an intramolecular N-H.N hydrogen bond forming a pseudo-six-membered ring. This structural aspect contributes to their biological activity (Vasu et al., 2003); (Vasu et al., 2005).
Chemosensor Development
- This compound derivatives are also utilized in creating chemosensors. A specific example is a tren-based chemosensor that exhibits an "on-off-on" fluorescence response toward Cu2+ and H2PO4−. This chemosensor, showcasing a binding stoichiometry in specific buffer mediums, has applications in detecting these ions with high sensitivity and selectivity (Meng et al., 2018).
Cancer Research
- In the field of cancer research, derivatives of this compound have shown promise. Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and studied for their antitumor activity, indicating their potential use in cancer treatment (Hao et al., 2017).
Kinase Inhibition
- These compounds also play a role in kinase inhibition, which is pivotal in drug discovery for various diseases. An example is the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective and orally efficacious inhibitor of the Met kinase superfamily. This inhibitor demonstrates significant in vivo efficacy and has advanced into clinical trials (Schroeder et al., 2009).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKTYBASQSBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

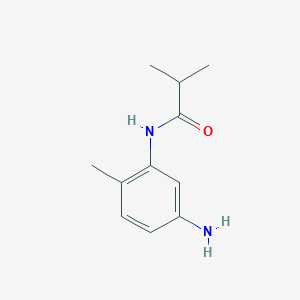
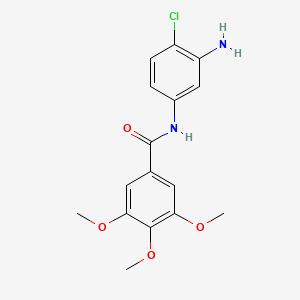
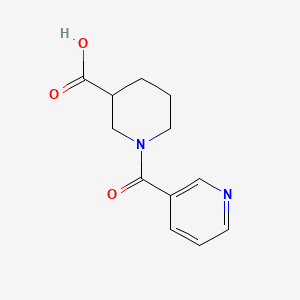
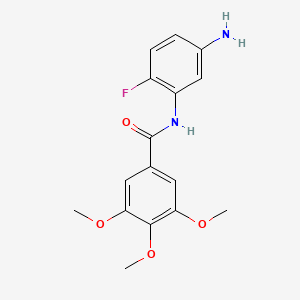
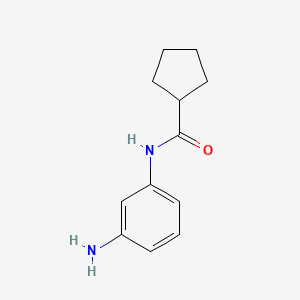


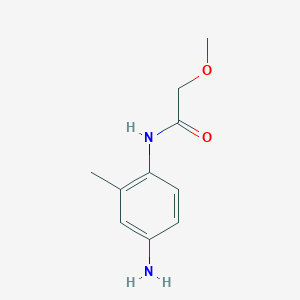
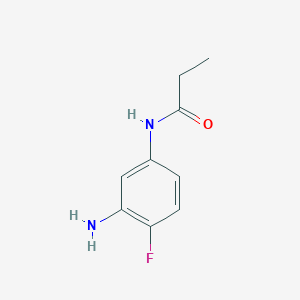
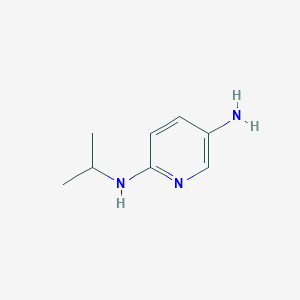
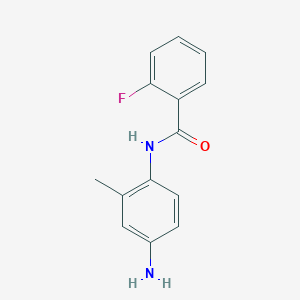
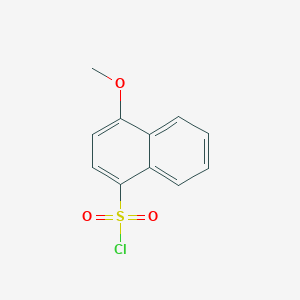
![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
